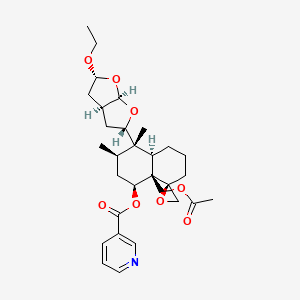Scutebarbatine I(rel)
CAS No.:
Cat. No.: VC1953835
Molecular Formula: C30H41NO8
Molecular Weight: 543.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C30H41NO8 |
|---|---|
| Molecular Weight | 543.6 g/mol |
| IUPAC Name | [(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5R,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25-,27-,28+,29+,30+/m1/s1 |
| Standard InChI Key | QKISVSHUNJJKNY-MSTMNAHCSA-N |
| Isomeric SMILES | CCO[C@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
| Canonical SMILES | CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
Introduction
Chemical Identity and Properties
Scutebarbatine I(rel) is a naturally occurring compound with the molecular formula C30H41NO8 and a molecular weight of 543.6 g/mol . It belongs to the family of pyridines and aromatic carboxylic acids, serving as a metabolite within the plant Scutellaria barbata . The compound is registered in chemical databases with various identifiers including PubChem CID 24814211, CHEBI:66449, and Q27135010 .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Scutebarbatine I(rel)
Scutellaria barbata: The Source Plant
Scutellaria barbata, commonly known as Barbat Skullcap, is a medicinal herb with a long history of use in traditional medicine systems, particularly in China where it is called "Ban Zhi Lian" . This plant has gained significant attention for its potential therapeutic applications.
Traditional Uses
S. barbata has been traditionally employed for:
-
Treatment of various cancers
-
Clearing heat and removing toxicity
-
Promoting blood circulation
-
Reducing inflammation
-
Treating infections
Chemical Constituents
S. barbata contains diverse bioactive compounds, including:
-
Flavonoids (scutellarin, baicalein, wogonin)
-
Diterpenoids, including neo-clerodane diterpenoid alkaloids
-
Alkaloids
-
Polysaccharides
-
Essential oils
-
Sterols
The neo-clerodane diterpenoids, including numerous scutebarbatines, represent one of the characteristic chemical classes found in this plant .
Related Compounds and Structural Relationships
Scutebarbatine I(rel) belongs to a family of structurally related compounds isolated from Scutellaria barbata. Understanding its relationship to other scutebarbatines provides valuable context.
Scutebarbatine Family Overview
Table 2: Comparison of Scutebarbatine Compounds
Research Significance and Applications
Contribution to Ethnopharmacology
The identification and characterization of compounds like Scutebarbatine I(rel) provides scientific validation for the traditional uses of S. barbata in various medicinal systems.
Biotechnological Applications
The molecular structure of Scutebarbatine I(rel) could inform:
-
Development of biosynthetic pathways in heterologous hosts
-
Design of biocatalytic processes for producing complex natural products
-
Creation of molecular tools for biological research
Analytical Methods for Detection and Quantification
Spectroscopic Methods
The structural complexity of Scutebarbatine I(rel) necessitates sophisticated analytical techniques for identification and characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D techniques are crucial for structure elucidation .
-
Mass Spectrometry (MS): High-resolution MS provides accurate mass determination and fragmentation patterns.
-
Infrared (IR) Spectroscopy: Helps identify functional groups.
-
X-ray Crystallography: Definitive determination of three-dimensional structure.
Chromatographic Methods
For isolation and quantification:
-
High-Performance Liquid Chromatography (HPLC)
-
Ultra-Performance Liquid Chromatography (UPLC)
-
Thin Layer Chromatography (TLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
Future Research Directions
Structural Biology Studies
Future research could focus on:
-
Definitive determination of absolute stereochemistry
-
X-ray crystallographic studies
-
Computational modeling of molecular interactions
Pharmacological Investigations
Critical areas for future study include:
-
Specific anticancer activity screening against diverse cell lines
-
Mechanism of action studies
-
Structure-activity relationship investigations
-
In vivo efficacy and toxicity studies
-
Drug delivery system development for this complex molecule
Synthetic Approaches
Development of synthetic strategies for:
-
Total synthesis of Scutebarbatine I(rel)
-
Semi-synthetic derivatives with enhanced properties
-
Simplified analogs retaining biological activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume